Boc-His(Boc)-OH.DCHA
CAS No.: 31687-58-8
VCID: VC21540528
Molecular Formula: C28H48N4O6
Molecular Weight: 536.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and ApplicationsBoc-His(Boc)-OH.DCHA is primarily used in the synthesis of peptides. The Boc protecting group is crucial for preventing the amino group from participating in unwanted reactions during peptide coupling steps. The compound is typically synthesized through a series of reactions involving the protection of histidine's amino and imidazole groups with Boc, followed by the formation of a salt with DCHA. Synthesis Steps
Research Findings and UsesBoc-His(Boc)-OH.DCHA is used extensively in peptide synthesis due to its stability and ease of handling. The Boc protecting group can be easily removed under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Peptide Synthesis Applications
Safety and HandlingHandling Boc-His(Boc)-OH.DCHA requires standard laboratory precautions, including the use of gloves, goggles, and working in a well-ventilated area. The compound is generally stable but should be stored away from moisture and light to prevent degradation. |
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CAS No. | 31687-58-8 |
Product Name | Boc-His(Boc)-OH.DCHA |
Molecular Formula | C28H48N4O6 |
Molecular Weight | 536.7 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Standard InChI | InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1 |
Standard InChIKey | WBGMQHNUPJENDC-MERQFXBCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Synonyms | 31687-58-8;BOC-HIS(BOC)-OHDCHA;Boc-His(Boc)-OH?DCHA;Boc-His(Boc).DCHA;Boc-His(Boc)-OH(dicyclohexylammonium)salt;PubChem18934;Boc-His(Boc)-OHCHA;BOC-HIS-OHDCHA;Boc-His(Boc)-OH.DCHA;15427_ALDRICH;15427_FLUKA;MolPort-003-926-786;EINECS250-764-6;CB-370;AKOS015908222;Boc-His(Boc)-OHdicyclohexylaminesalt;AK-49677;SC-09579;Boc-His(Boc)-OHdicyclohexylammoniumsalt;ST24030202;ST51054201;Nalpha,Nim-di-Boc-L-histidinedicyclohexylaminesalt;N|A,N(im)-di-Boc-L-histidine(dicyclohexylammonium)salt;Nalpha,N(im)-di-Boc-L-histidine(dicyclohexylammonium)salt;Histidine,N,1-dicarboxy-,di-tert-butylester,compdwithdicyclohexylamine(1:1),L- |
PubChem Compound | 16211319 |
Last Modified | Aug 15 2023 |
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